molecular formula C20H24FN3O B2489610 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 890603-10-8

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2489610
CAS No.: 890603-10-8
M. Wt: 341.43
InChI Key: CYHFVHHEYTXLKJ-UHFFFAOYSA-N
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Description

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,4-dimethylphenyl group and an acetamide group attached to a 4-fluorophenyl moiety.

Scientific Research Applications

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular pathways and receptor interactions.

    Medicine: Investigated for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of Piperazine Derivative: The initial step involves the reaction of 2,4-dimethylphenylamine with piperazine under controlled conditions to form the piperazine derivative.

    Acetamide Formation: The piperazine derivative is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide
  • 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide

Uniqueness

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is unique due to the presence of both the 2,4-dimethylphenyl and 4-fluorophenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-15-3-8-19(16(2)13-15)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHFVHHEYTXLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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